2-Bromo-6-nitro-1H-benzo[d]imidazole is a chemical compound with the CAS Number 909776-51-8 and a molecular weight of 242.03 g/mol. It is classified as a benzimidazole derivative, which is a significant class of organic compounds known for their diverse biological activities. The compound features a bromo group and a nitro group, which contribute to its chemical reactivity and potential applications in medicinal chemistry and materials science.
The synthesis of 2-Bromo-6-nitro-1H-benzo[d]imidazole can be achieved through various methods. A common approach involves the bromination of 6-nitrobenzimidazole. The general reaction can be summarized as follows:
The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure complete conversion of starting materials. Characterization of the product can be performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The compound has a melting point that typically ranges from 186 °C to 188 °C, indicating its solid-state properties at room temperature . The presence of both electron-withdrawing groups (bromo and nitro) significantly influences its electronic characteristics, making it a candidate for further chemical modifications.
2-Bromo-6-nitro-1H-benzo[d]imidazole participates in various chemical reactions, including:
These reactions are valuable in organic synthesis for creating derivatives with enhanced biological activity or different physical properties .
The compound's reactivity can be attributed to the electrophilic nature of the bromo group and the electron-deficient character introduced by the nitro group. This makes it useful in synthesizing other biologically relevant compounds.
The mechanism of action for 2-Bromo-6-nitro-1H-benzo[d]imidazole involves its interaction with biological molecules. It has been shown to inhibit enzymes critical for nucleic acid synthesis, thereby affecting viral replication processes .
Biochemical studies indicate that derivatives of this compound exhibit antiviral properties, particularly against certain strains of viruses. The presence of electron-withdrawing groups enhances its ability to bind to target sites on enzymes, leading to effective inhibition .
2-Bromo-6-nitro-1H-benzo[d]imidazole has several applications in scientific research:
The discovery of 2-Bromo-6-nitro-1H-benzo[d]imidazole (CAS: 909776-51-8) is rooted in the broader investigation of nitroheterocyclic compounds that began in the 1950s. The foundational breakthrough emerged with Maeda’s 1953 isolation of azomycin (2-nitroimidazole) from Nocardia mesenterica, which exhibited potent antibacterial properties [1]. This discovery ignited systematic exploration of nitroimidazole regio-isomers. Early pharmacological studies revealed that the position of the nitro group (2-, 4-, or 5-) profoundly influenced bioactivity and toxicity profiles. For example, 5-nitroimidazoles like metronidazole became frontline antiprotozoal agents, whereas 2-nitroimidazoles like benznidazole showed efficacy against trypanosomal infections [1].
The strategic incorporation of bromine at the C2 position of the benzimidazole scaffold arose from efforts to enhance electrophilic reactivity and tune electronic properties. Bromine acts as a superior leaving group, facilitating nucleophilic substitution reactions that are less feasible with chloro or fluoro analogues. This property made 2-bromo-6-nitro-1H-benzo[d]imidazole a versatile intermediate for constructing complex pharmacophores. Its initial synthesis was reported in the early 2000s (as evidenced by CAS registration), coinciding with research into fused bicyclic nitroimidazoles like delamanid and pretomanid for tuberculosis therapy [7]. These studies underscored the scaffold’s potential, though 2-bromo-6-nitro-1H-benzo[d]imidazole itself was prioritized as a synthetic building block rather than a direct drug candidate.
Table 1: Key Historical Milestones in Nitroimidazole Chemistry Relevant to 2-Bromo-6-nitro-1H-benzo[d]imidazole
Year | Development | Significance |
---|---|---|
1953 | Isolation of azomycin (2-nitroimidazole) | First natural nitroimidazole antibiotic; inspired synthetic derivatives |
1955 | Structural elucidation of azomycin | Confirmed 2-nitroimidazole scaffold |
1989 | Discovery of bicyclic nitroimidazole CGI-17341 | Pioneered fused nitroimidazoles for antitubercular applications |
2000s | Synthesis of 2-Bromo-6-nitro-1H-benzo[d]imidazole | Enabled targeted functionalization of benzimidazole C2 position |
2-Bromo-6-nitro-1H-benzo[d]imidazole (MW: 242.03 g/mol) has emerged as a critical synthon in medicinal and materials chemistry due to three defining features:
Table 2: Physicochemical Properties of 2-Bromo-6-nitro-1H-benzo[d]imidazole
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₇H₄BrN₃O₂ | |
Molecular Weight | 242.03 g/mol | |
Melting Point | 191–196°C | [6] |
Predicted Density | 1.965 ± 0.06 g/cm³ | |
Calculated log P (Consensus) | 1.47 | [8] |
Topological Polar Surface Area | 74.5 Ų | [8] |
The compound’s synthetic utility is exemplified in three key applications:
Table 3: Functionalization Reactions of 2-Bromo-6-nitro-1H-benzo[d]imidazole
Reaction Type | Conditions | Products | Application |
---|---|---|---|
Nucleophilic Aromatic Substitution | Amines, K₂CO₃, DMF, 80°C | 2-Amino-6-nitrobenzimidazoles (e.g., 6-Nitro-1H-benzo[d]imidazol-2-amine, CAS 6232-92-4) | Antimycobacterial agents [3] [10] |
Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-6-nitrobenzimidazoles | Fluorescent probes |
Reduction | SnCl₂/HCl or catalytic hydrogenation | 6-Amino-2-bromobenzimidazole | Intermediate for azo dyes |
The scaffold’s versatility is further enhanced by halogen exchange. For example, 2-bromo-6-nitro-1H-benzo[d]imidazole can be converted to 2-chloro derivatives (e.g., 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole, CAS 14625-39-9) to modify reactivity kinetics [8]. Such transformations underscore its role as a "molecular Lego piece" in heterocyclic synthesis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: